molecular formula C11H19NO5 B008389 (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid CAS No. 441044-11-7

(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid

Cat. No.: B008389
CAS No.: 441044-11-7
M. Wt: 245.27 g/mol
InChI Key: GCAZZUFIDGXTDA-YUMQZZPRSA-N
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Description

what is '(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid'? this compound is a chemical compound used in organic synthesis as a reagent. It is used to protect the hydroxyl group of a compound, making it more stable and preventing it from reacting with other molecules. the use of 'this compound' this compound is used as an intermediate in the synthesis of a variety of compounds, including drugs, agrochemicals, and natural products. It can be used in the preparation of enantiomerically pure β-amino acids, as well as in the synthesis of a variety of other compounds, such as peptides and peptidomimetics. It is also used in the synthesis of aminocyclopropanes, which are potential intermediates in the synthesis of other compounds. the chemistry of 'this compound' this compound is an organic compound that contains a carboxylic acid group, a tert-butoxycarbonyl group, and a hydroxypiperidine group. It is a white solid that is soluble in organic solvents. The chemistry of this compound involves the use of acid-base reactions to form salts, esters, and amides. The carboxylic acid group can be protonated to form a carboxylate anion, which can then be reacted with an amine to form an amide. The tert-butoxycarbonyl group can be removed by hydrolysis to form an alcohol, which can then be reacted with a carboxylic acid to form an ester. Finally, the hydroxypiperidine group can be protonated to form a piperidine cation, which can then be reacted with an amine to form a piperidine amide. the biochemical/physical effects of 'this compound' The this compound is a type of organic acid that can have a variety of biochemical and physical effects. It is an intermediate in the synthesis of pharmaceuticals, so it can act as an inhibitor of certain enzymes or as a substrate for other enzymes. It can also bind to proteins, altering their structure and function. Physically, it can act as an acid, increasing the acidity of a solution and altering the pH balance. the benefits of 'this compound' The this compound can be used as an intermediate in the synthesis of various pharmaceutical compounds. It is also used as a starting material for the synthesis of various derivatives of piperidine. The acid can also be used as a chiral auxiliary in asymmetric synthesis, and it can be used as a catalyst in a variety of organic reactions. The acid can also be used as an inhibitor of enzymes, and it can be used to control the rate of reactions. Additionally, the acid can be used to stabilize and control the pH of solutions. the related research of 'this compound' Research related to this compound includes studies on its synthesis, biological activity, and applications. Synthesis: Researchers have developed several methods for the synthesis of this compound, including a one-pot reaction, a three-step synthesis, and an asymmetric synthesis. Biological Activity: Studies have shown that this compound has anti-inflammatory and anti-cancer properties. It has also been studied for its potential to inhibit the growth of certain bacteria and fungi. Applications: this compound has been used as a starting material in the synthesis of several biologically active compounds, including drugs and peptides. It has also been used in the synthesis of polymers materials and as a stabilizing agent in the preparation of pharmaceuticals.

Scientific Research Applications

Synthesis and Characterization

  • Stereoselective Synthesis: Research has demonstrated the utility of the compound in the stereoselective synthesis of pipecolic acid derivatives, highlighting its role as an intermediate in complex organic synthesis. The vinylfluoro group, for instance, has been used as an acetonyl cation equivalent in a cascade of reactions leading to the formation of pipecolic acid derivatives, further utilized to synthesize derivatives of the subject compound (Purkayastha et al., 2010).
  • Crystal Structure Analysis: The analysis of crystal structures of related compounds has provided insights into their conformational characteristics and the influence of substituents on reaction outcomes and stereoselectivity, crucial for designing synthetic routes for related amino acids and their derivatives (Jagtap et al., 2016).

Mechanistic Insights

  • Mechanism of Boc Group Migration: Studies have elucidated the mechanism behind tert-butyloxycarbonyl (Boc) group migration, offering valuable insights into reaction dynamics that could be leveraged for the synthesis of structurally complex molecules (Xue & Silverman, 2010).
  • Computational Studies: Computational studies and conformational analysis have played a significant role in understanding the structure-activity relationships of derivatives, aiding in the design of compounds with desired biological activities (Song et al., 2015).

Applications in Medicinal Chemistry

  • Antibacterial Activities: The synthesis of N-tert-butoxycarbonyl-thiazolidine carboxylic acid and its derivatives has been explored for potential antibacterial properties, indicating the relevance of the subject compound and its derivatives in developing new antimicrobial agents (Song et al., 2015).

Properties

IUPAC Name

(2R,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAZZUFIDGXTDA-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C[C@@H]1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid
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(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid
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